2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4S/c1-31-15-8-7-12(9-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-6-4-5-13(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTOZDSAEZRWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide is a novel molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxicity, antimicrobial properties, and mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxadiazole moiety contributing to its biological activity.
- A pyrazole ring which is often associated with various pharmacological effects.
- A fluorophenyl group that may enhance lipophilicity and bioactivity.
Cytotoxicity
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis. This was evidenced by increased phosphatidylserine translocation and caspase activation in treated cells .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction |
| HeLa | 34 | Caspase activation |
| MCF-7 | 69 | Morphological changes |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It showed effective bactericidal activity against various bacterial strains, particularly Staphylococcus spp. and E. coli.
- The presence of the oxadiazole moiety is linked to enhanced antimicrobial action .
Case Studies
- Cytotoxicity Study : A study conducted on the HCT-116 and HeLa cell lines revealed that treatment with the compound led to a significant increase in apoptotic cells. Morphological changes included cell shrinkage and detachment from surfaces, indicating the effectiveness of the compound in inducing cell death .
- Antimicrobial Efficacy : In another study, compounds similar to the one in focus were tested against a panel of bacterial strains. Results indicated that derivatives with similar structural features exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Research Findings
Several research articles have highlighted the biological potential of this compound:
- Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated increased caspase activity in treated cells .
- Metabolic Stability : Studies on metabolic stability indicated that modifications in the chemical structure could enhance the compound's efficacy and reduce toxicity .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination and purity assessment.
- X-ray Crystallography : To confirm the three-dimensional arrangement of atoms within the crystal structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| A549 | 56.88 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate these pathways.
Anti-inflammatory Effects
In silico molecular docking studies have identified this compound as a potential inhibitor of 5-lipoxygenase , an enzyme involved in inflammatory processes. The docking results indicate favorable interactions with the enzyme's active site, suggesting that it could serve as a lead compound for developing anti-inflammatory drugs.
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are typically evaluated through:
- In vitro assays to assess solubility and permeability.
- In vivo studies to determine bioavailability and half-life.
Preliminary data suggest that modifications to the chemical structure can enhance these properties, making it a candidate for further optimization.
Potential Therapeutic Applications
- Cancer Treatment : Given its anticancer efficacy, this compound could be developed into a therapeutic agent targeting specific cancers.
- Anti-inflammatory Drugs : Its potential as a 5-lipoxygenase inhibitor opens avenues for treating inflammatory diseases such as asthma or arthritis.
- Neurological Disorders : Future research may explore its neuroprotective effects, especially in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of similar compounds with oxadiazole and pyrazole moieties. For example:
- A study published in Molecules highlighted a related pyrazole derivative's anticancer activity against multiple cell lines, demonstrating the structural diversity's impact on biological outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazole-acetamide derivatives with diverse biological activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and pharmacological profiles.
Notes:
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound and BI 665915 enhances electron-deficient character, improving binding to FLAP compared to triazole-containing analogues (e.g., ), which may prioritize different targets like kinases .
- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound likely improves metabolic stability over chlorophenyl analogues (), aligning with trends in fluorinated drug design .
- Methylsulfanyl vs.
Pharmacological Data Comparison
Key Findings :
- The target compound’s 3,4-dimethoxyphenyl group may reduce FLAP potency compared to BI 665915’s pyrimidine substituent, which optimizes π-stacking in the FLAP binding pocket .
- Methylsulfanyl and fluorophenyl groups synergistically enhance metabolic stability over chlorophenyl/cyano analogues (), reducing CYP450-mediated clearance .
Q & A
Q. What synthetic routes and optimization strategies are recommended for synthesizing 2-{...}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and functional group coupling. A typical approach includes:
Core Pyrazole-Oxadiazole Construction : Reacting 3,4-dimethoxyphenyl-substituted oxadiazole precursors with aminopyrazole derivatives under reflux conditions.
Acetamide Coupling : Introducing the N-(3-fluorophenyl)acetamide moiety via nucleophilic substitution or amide bond formation.
Optimization Strategies :
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Anti-inflammatory Activity : Measure inhibition of TNF-α or COX-2 in macrophage models, referencing similar triazole-acetamide derivatives .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can statistical experimental design improve synthesis and bioactivity testing?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters and bioassay conditions:
- Factorial Designs : Vary temperature, solvent polarity, and catalyst load to identify yield-maximizing conditions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between substituent electronic properties (e.g., Hammett constants) and bioactivity .
Example Table:
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | Positive correlation (p < 0.05) |
| Solvent (DMF vs. THF) | — | DMF improves cyclization by 20% |
Q. What computational tools can predict reaction mechanisms and structure-activity relationships (SAR)?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model cyclization energetics (e.g., Gaussian or ORCA) .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., Autodock Vina) .
- SAR Analysis : Calculate quantitative structure-activity relationship (QSAR) descriptors (e.g., logP, polar surface area) using Schrodinger’s Maestro .
Q. How to address contradictory data in biological activity studies?
- Methodological Answer :
- Control for Substituent Effects : Compare activity of analogs with/without the 3,4-dimethoxyphenyl group to isolate pharmacophore contributions .
- Validate Assay Conditions : Replicate experiments under standardized hypoxia/pH conditions to rule out microenvironment artifacts .
- Cross-validate with Orthogonal Assays : Confirm kinase inhibition via Western blot if fluorescence assays show variability .
Q. What strategies ensure stability during long-term storage and in vivo studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Lyophilization : Improve stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
